![molecular formula C20H24N2O2 B367038 {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-84-8](/img/structure/B367038.png)
{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a 2,4-dimethylphenoxybutyl group and a methanol moiety
Preparation Methods
The synthesis of {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2,4-dimethylphenoxybutyl bromide, which is then reacted with 1H-benzimidazole in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol moiety can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the function of certain enzymes involved in cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol can be compared with other benzimidazole derivatives, such as:
1-butyl-4-{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one: This compound has a similar structure but includes a pyrrolidinone moiety, which may confer different biological activities and properties.
1-[4-(2,4-dimethylphenoxy)butyl]pyrrolidine: This derivative lacks the benzimidazole ring, which can result in distinct chemical and biological characteristics.
1-[4-(2,4-dimethylphenoxy)butyl]-2-[(1R)-1-phenoxyethyl]-1H-1,3-benzodiazole: This compound contains a benzodiazole ring, which may affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-10-19(16(2)13-15)24-12-6-5-11-22-18-8-4-3-7-17(18)21-20(22)14-23/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTHVLLNHLISOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B366958.png)
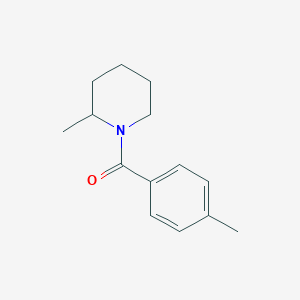
![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)
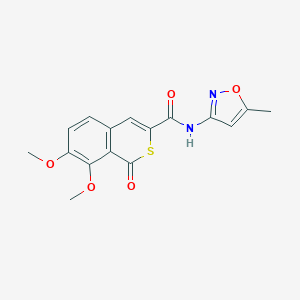
![{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367013.png)
![4-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367015.png)
![5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B367035.png)
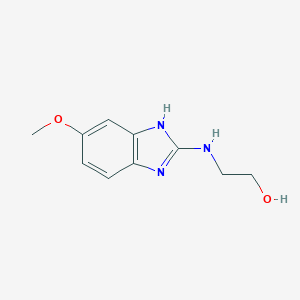
![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B367041.png)

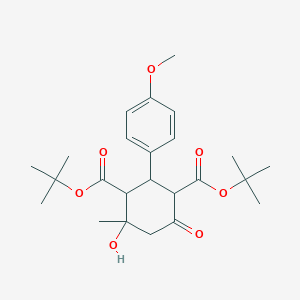
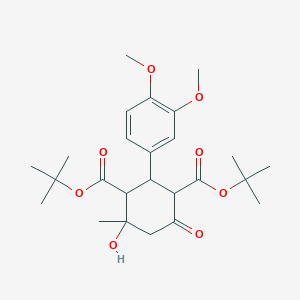
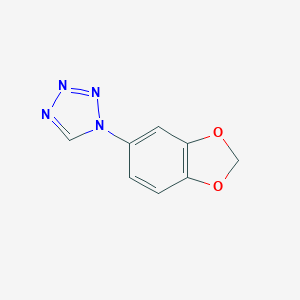
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)
